molecular formula C21H27NO B13835395 2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol

2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol

Cat. No.: B13835395
M. Wt: 309.4 g/mol
InChI Key: LMLDPXXCYIXDSG-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol is an organic compound with the molecular formula C21H27NO It is known for its unique structure, which includes a phenol group substituted with two tert-butyl groups and a pyridinyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 3-pyridineacetic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and strong acids (e.g., sulfuric acid) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.

    2,6-Ditert-butylphenol: Another antioxidant with similar properties but lacking the pyridinyl ethenyl group.

Uniqueness

2,6-Ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol is unique due to the presence of the pyridinyl ethenyl group, which imparts additional reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2,6-ditert-butyl-4-(2-pyridin-3-ylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLDPXXCYIXDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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